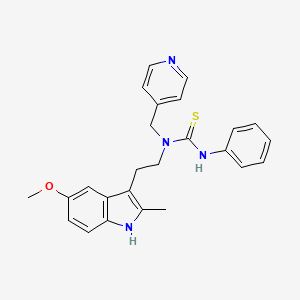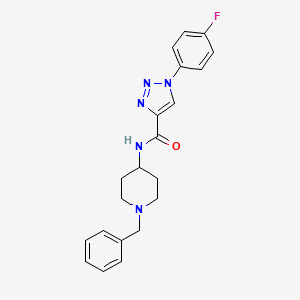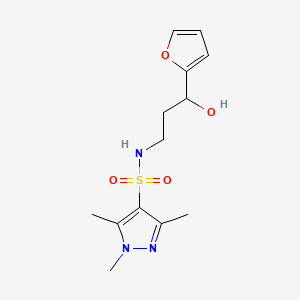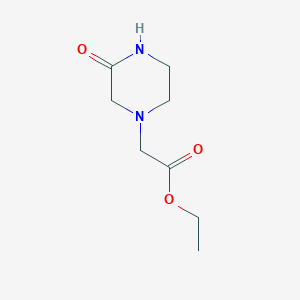![molecular formula C26H24N4O5 B2942449 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 946322-29-8](/img/no-structure.png)
5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H24N4O5 and its molecular weight is 472.501. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomerism and Structural Analysis
- Annular Tautomerism and Crystallography : Research on NH-pyrazoles, closely related in structure to the compound of interest, has elucidated their annular tautomerism and crystal structures. These compounds demonstrate complex patterns of hydrogen bonding and tautomerism in both solution and solid states, as revealed by X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Synthesis and Crystal Structures
- Synthetic Routes and DFT Studies : The synthesis and crystal structures of benzoxazolinone-acetyl-phenyl-pyrazole derivatives were explored. These studies include the molecular geometries obtained through density functional theory (DFT) and X-ray diffraction, indicating the importance of these methods in understanding the chemical nature and potential applications of such compounds (Şahin et al., 2011).
Biological Evaluation
- Antimicrobial and Antioxidant Activities : Synthesized pyrazoline derivatives have been evaluated for their antimicrobial and antioxidant activities. This research suggests potential therapeutic applications of these compounds, highlighting the importance of structural modifications to enhance biological efficacy (Bektaş et al., 2007).
Electrochromic Materials
- Polymeric Electrochromic Materials : The development of polymeric electrochromic materials employing thiophene derivatives suggests applications in NIR electrochromic devices. This research demonstrates the potential utility of pyrazine derivatives in electronic and photonic applications (Zhao et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and the second intermediate is 2-(2,3-dimethoxyphenyl)-5-methyloxazole. These intermediates are then coupled together using a suitable coupling agent to form the final product.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "2,3-dimethoxybenzaldehyde", "methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate", "sodium hydride", "4-methoxyphenylboronic acid", "2-chloro-5-nitropyrazine", "2-amino-5-methylthiazole", "triethylamine", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. React 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid to form 2-(4-methoxyphenyl)pyrazol-5-one.", "b. React 2-chloro-5-nitropyrazine with sodium hydride in the presence of triethylamine to form 2-chloro-5-nitropyrazine.", "c. React 2-chloro-5-nitropyrazine with 2-(4-methoxyphenyl)pyrazol-5-one in the presence of sodium hydroxide to form 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: Synthesis of 2-(2,3-dimethoxyphenyl)-5-methyloxazole", "a. React 2,3-dimethoxybenzaldehyde with methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate in the presence of sodium hydride to form 2-(2,3-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxaldehyde.", "b. React 2-(2,3-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxaldehyde with methyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate in the presence of sodium hydride to form 2-(2,3-dimethoxyphenyl)-5-methyloxazole.", "Step 3: Coupling of Intermediates", "a. React 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one with 2-(2,3-dimethoxyphenyl)-5-methyloxazole in the presence of a suitable coupling agent, such as triethylamine, to form the final product '5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] } | |
Numéro CAS |
946322-29-8 |
Nom du produit |
5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Formule moléculaire |
C26H24N4O5 |
Poids moléculaire |
472.501 |
Nom IUPAC |
5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H24N4O5/c1-16-21(27-25(35-16)19-6-5-7-23(33-3)24(19)34-4)15-29-12-13-30-22(26(29)31)14-20(28-30)17-8-10-18(32-2)11-9-17/h5-14H,15H2,1-4H3 |
Clé InChI |
RWDLYYVHBUGZTI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)


![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)


![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942379.png)

![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)
![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2942384.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2942386.png)

